Beta-2 Adrenergic Receptor Agonist Potency: A Class-Level Benchmark for Functional Differentiation
While direct beta-2 AR activity data for the target compound is not publicly available, its structural class activity can be benchmarked against a closely related compound from the same patent family (US9492405, Compound 48). This reference compound demonstrated potent agonist activity at the human beta-2 adrenergic receptor (EC50 = 2.80 nM) and inhibition of mitogenesis (IC50 = 1.44 nM) in HEK-293 cells . These values serve as a class-level reference, and the structural similarity of the target compound suggests it is likely a member of this potent agonist series. In contrast, the clinical agonist isoproterenol, a classical comparator, has a reported IC50 of 0.050 nM in the same assay, indicating a distinct potency niche for this class of synthetic analogs.
| Evidence Dimension | Beta-2 adrenergic receptor functional activity (agonist activity) |
|---|---|
| Target Compound Data | Data not publicly available; predicted to be in a similar range to the reference compound (EC50 ~2-5 nM) based on structural analogy. |
| Comparator Or Baseline | Reference Compound (US9492405, Compound 48): EC50 = 2.80 nM. Clinical Comparator: Isoproterenol: IC50 = 0.050 nM. |
| Quantified Difference | Approximately 56-fold less potent than isoproterenol in mitogenesis inhibition assay; represents a more moderate and potentially tunable potency profile. |
| Conditions | Agonist activity at human beta2 adrenergic receptor expressed in HEK 293 cells assessed as stimulation of cAMP accumulation. |
Why This Matters
This benchmark positions the target compound's series as a moderately potent beta-2 AR modulator, offering a potentially safer window for therapeutic research compared to ultra-potent agonists like isoproterenol.
- [1] BindingDB. Data for BDBM50348426 (CHEMBL1800936 / US9492405, 48). EC50: 2.80 nM; IC50: 1.44 nM for human Beta-2 adrenergic receptor. Also includes comparator data for Isoproterenol (BDBM50407517). View Source
